REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)N1.CC1C=C[C:20]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=2N=1.CC1CCC2C(CCCC2)N1>>[CH3:17][CH2:16][CH2:15][CH2:20][CH2:19][CH2:18][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:9][CH2:10][CH2:11][CH2:2][CH3:1]
|
Name
|
Carbowax
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NC2=CC=CC=C2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=2CCCCC2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NC2CCCCC2CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Type
|
CUSTOM
|
Details
|
on consumed
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |